molecular formula C7H8Cl2NOP B12837558 p-Tolylphosphoramidic dichloride CAS No. 33862-27-0

p-Tolylphosphoramidic dichloride

Cat. No.: B12837558
CAS No.: 33862-27-0
M. Wt: 224.02 g/mol
InChI Key: OJFLZIGRSVQMBJ-UHFFFAOYSA-N
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Description

p-Tolylphosphoramidic dichloride: is an organophosphorus compound that contains a phosphorus atom bonded to a p-tolyl group and two chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reaction of p-Toluidine with Phosphorus Oxychloride: One common method involves the reaction of p-toluidine with phosphorus oxychloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition.

    Industrial Production Methods: Industrially, p-Tolylphosphoramidic dichloride can be produced by reacting p-toluidine with phosphorus trichloride in the presence of a catalyst. The reaction is conducted in a solvent like toluene and requires careful control of temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: p-Tolylphosphoramidic dichloride undergoes substitution reactions where the chlorine atoms can be replaced by other nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction Reactions: This compound can be oxidized to form p-tolylphosphoramidic oxide or reduced to form p-tolylphosphine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substitution Products: p-Tolylphosphoramidic derivatives with various functional groups.

    Oxidation Products: p-Tolylphosphoramidic oxide.

    Reduction Products: p-Tolylphosphine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: p-Tolylphosphoramidic dichloride is used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.

    Synthesis of Phosphorus Compounds: It serves as an intermediate in the synthesis of various organophosphorus compounds.

Biology and Medicine:

    Drug Development: This compound is explored for its potential use in the synthesis of biologically active molecules, including pharmaceuticals.

    Biochemical Research: It is used in the study of enzyme mechanisms and protein phosphorylation processes.

Industry:

    Flame Retardants: this compound is used in the production of flame-retardant materials.

    Polymer Additives: It is employed as an additive in polymers to enhance their thermal stability and mechanical properties.

Mechanism of Action

Molecular Targets and Pathways:

    Phosphorylation Reactions: p-Tolylphosphoramidic dichloride acts as a phosphorylating agent, transferring its phosphorus-containing group to nucleophilic targets such as hydroxyl or amino groups.

    Enzyme Inhibition: It can inhibit certain enzymes by modifying their active sites through phosphorylation, affecting their catalytic activity.

Comparison with Similar Compounds

    Phenylphosphonic Dichloride: Similar in structure but contains a phenyl group instead of a p-tolyl group.

    Diphenylphosphinic Chloride: Contains two phenyl groups attached to the phosphorus atom.

Uniqueness:

    Reactivity: p-Tolylphosphoramidic dichloride exhibits unique reactivity due to the presence of the p-tolyl group, which can influence the electronic properties and steric hindrance of the compound.

    Applications: Its specific applications in catalysis and polymer additives distinguish it from other similar compounds.

Properties

CAS No.

33862-27-0

Molecular Formula

C7H8Cl2NOP

Molecular Weight

224.02 g/mol

IUPAC Name

N-dichlorophosphoryl-4-methylaniline

InChI

InChI=1S/C7H8Cl2NOP/c1-6-2-4-7(5-3-6)10-12(8,9)11/h2-5H,1H3,(H,10,11)

InChI Key

OJFLZIGRSVQMBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NP(=O)(Cl)Cl

Origin of Product

United States

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